molecular formula C18H9Cl2F3N6 B214825 2-(3,5-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine

2-(3,5-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine

Cat. No. B214825
M. Wt: 437.2 g/mol
InChI Key: LGMDWIUVOYQXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has shown promising results in the field of medicine, agriculture, and material science.

Scientific Research Applications

2-(3,5-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine has shown potential applications in various fields of scientific research. In the field of medicine, this compound has been studied for its anti-inflammatory and analgesic properties. It has also been reported to have antitumor activity and has been studied for its potential use in cancer therapy. In the field of agriculture, this compound has been studied for its herbicidal activity and has shown promising results in controlling weeds. In the field of material science, this compound has been studied for its potential use in the development of organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(3,5-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine is not fully understood. However, it has been reported to act as an inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that cause inflammation. It has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-(3,5-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine has been reported to have various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain. It has also been reported to inhibit the growth of cancer cells and induce apoptosis. In plants, it has been shown to inhibit the growth of weeds.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3,5-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine in lab experiments include its potential applications in various fields of scientific research, its ease of synthesis, and its relatively low cost. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2-(3,5-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine. In the field of medicine, further studies are needed to fully understand its anti-inflammatory and analgesic properties and its potential use in cancer therapy. In the field of agriculture, further studies are needed to optimize its herbicidal activity and minimize its potential toxicity. In the field of material science, further studies are needed to explore its potential use in the development of organic semiconductors. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 2-(3,5-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine is a chemical compound that has shown potential applications in various fields of scientific research. Its ease of synthesis and relatively low cost make it an attractive compound for further study. However, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-(3,5-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine has been reported using various methods. One of the most common methods involves the reaction of 3,5-dichlorophenyl isocyanate with 1-phenyl-1H-tetrazole-5-amine and trifluoromethylpyrimidine in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The product is then purified using column chromatography to obtain pure 2-(3,5-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine.

properties

Product Name

2-(3,5-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine

Molecular Formula

C18H9Cl2F3N6

Molecular Weight

437.2 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)-5-(1-phenyltetrazol-5-yl)-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C18H9Cl2F3N6/c19-11-6-10(7-12(20)8-11)16-24-9-14(15(25-16)18(21,22)23)17-26-27-28-29(17)13-4-2-1-3-5-13/h1-9H

InChI Key

LGMDWIUVOYQXDV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4=CC(=CC(=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

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